molecular formula C10H6ClNO B6227444 2-chloroquinoline-8-carbaldehyde CAS No. 1352442-93-3

2-chloroquinoline-8-carbaldehyde

Cat. No.: B6227444
CAS No.: 1352442-93-3
M. Wt: 191.61 g/mol
InChI Key: DIQCISRJIRIAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinoline-8-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both a chloro group and an aldehyde group on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-8-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 8-position. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 2-Chloroquinoline-8-carboxylic acid.

    Reduction: 2-Chloroquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloroquinoline-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including antimicrobial and anticancer agents.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological activity of 2-chloroquinoline-8-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially disrupting their activity. These interactions can lead to antimicrobial, anticancer, and other therapeutic effects.

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the formyl group at the 3-position.

    8-Hydroxyquinoline: Lacks the chloro group but has a hydroxyl group at the 8-position.

    Quinoline-8-carbaldehyde: Lacks the chloro group but has the formyl group at the 8-position.

Uniqueness: 2-Chloroquinoline-8-carbaldehyde is unique due to the presence of both the chloro and aldehyde groups on the quinoline ring, which allows for a diverse range of chemical reactions and biological activities. This dual functionality makes it a valuable compound for the synthesis of complex molecules and the development of new therapeutic agents.

Properties

CAS No.

1352442-93-3

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

2-chloroquinoline-8-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-5-4-7-2-1-3-8(6-13)10(7)12-9/h1-6H

InChI Key

DIQCISRJIRIAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)N=C(C=C2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.